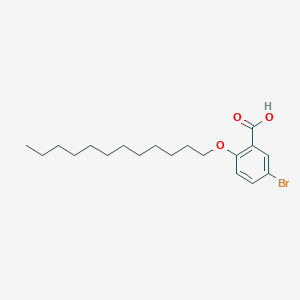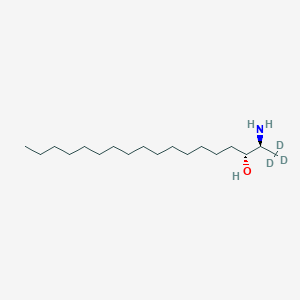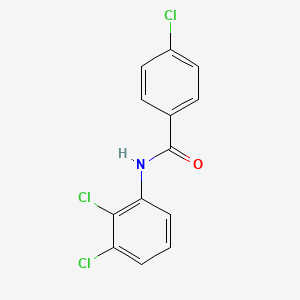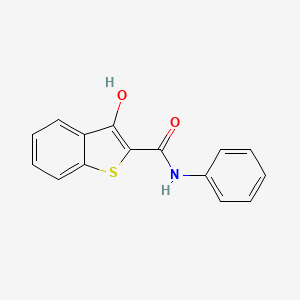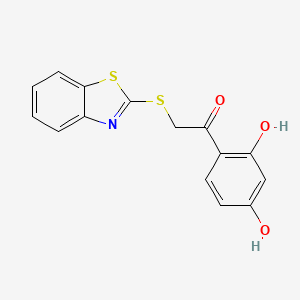![molecular formula C16H18ClN3 B11942426 4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline CAS No. 20691-87-6](/img/structure/B11942426.png)
4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is known for its vibrant color and is often used in dyeing processes. Its chemical structure consists of a 3-chlorophenyl group attached to a diazenyl group, which is further connected to an N,N-diethylaniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline can be compared with other azo compounds such as:
- 4-[(4-chlorophenyl)diazenyl]-N,N-diethylaniline
- 4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline
- 4-[(3-methylphenyl)diazenyl]-N,N-diethylaniline
Uniqueness
The presence of the 3-chlorophenyl group in this compound imparts unique chemical and physical properties, such as specific reactivity patterns and color characteristics. This makes it particularly useful in applications where these properties are desired.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Número CAS |
20691-87-6 |
|---|---|
Fórmula molecular |
C16H18ClN3 |
Peso molecular |
287.79 g/mol |
Nombre IUPAC |
4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H18ClN3/c1-3-20(4-2)16-10-8-14(9-11-16)18-19-15-7-5-6-13(17)12-15/h5-12H,3-4H2,1-2H3 |
Clave InChI |
VHOBVIOLVNXAEQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)


